Bis(neopentyl glycolato)diboron

描述

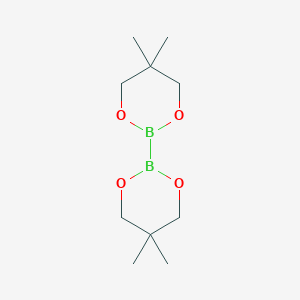

Bis(neopentyl glycolato)diboron: is an organoboron compound with the chemical formula C10H20B2O4 . It is a white to light yellow crystalline powder and is known for its utility in organic synthesis, particularly in the formation of boronic acid esters. This compound is also referred to as 5,5,5’,5’-Tetramethyl-2,2’-bi-1,3,2-dioxaborinane .

准备方法

Synthetic Routes and Reaction Conditions: Bis(neopentyl glycolato)diboron is typically synthesized by reacting tetrachlorodiboron with neopentyl glycol . The reaction is carried out under an inert atmosphere, often using organic solvents such as dichloromethane or ethanol as the reaction medium . The reaction proceeds at room temperature, and the product is purified by recrystallization.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions:

Suzuki Coupling: It is used in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.

Reduction of Nitroarenes: It can reduce nitroarenes to anilines in the presence of 4,4’-bipyridine as an organocatalyst.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki coupling reactions.

4,4’-Bipyridine: Used as an organocatalyst in the reduction of nitroarenes.

Organic Solvents: Dichloromethane, ethanol, and chloroform are commonly used solvents.

Major Products:

Boronic Acid Esters: Formed in Suzuki coupling reactions.

Anilines: Formed from the reduction of nitroarenes.

科学研究应用

Key Applications

- C-C Bond Formation Reactions

- Hydroamination and Hydroalkoxylation

- Medicinal Chemistry and Drug Discovery

- Radical Borylation Reactions

Comparative Analysis of Diboron Compounds

The following table summarizes the characteristics and applications of various diboron compounds, highlighting the unique advantages of BGB.

| Compound Name | Structure Type | Unique Features | Efficiency in C-C Coupling |

|---|---|---|---|

| This compound | Diboron compound | More efficient for sterically hindered substrates | High |

| Bis(pinacolato)diboron | Diboron compound | Commonly used but less efficient for hindered substrates | Moderate |

| Bis(3,3-dimethylbutanoate)diboron | Diboron compound | Different steric properties affecting reactivity | Variable |

| Bis(2-methyl-2-propanolato)diboron | Diboron compound | Similar reactivity but varies in solubility | Moderate |

Case Study 1: Palladium-Catalyzed Borylative Ring Opening

A study demonstrated the use of BGB in a palladium-catalyzed regioselective borylative ring-opening reaction of 2-arylaziridines. The reaction yielded β-amino-β-arylethylborates, showcasing BGB's effectiveness in producing valuable intermediates for further synthesis .

Case Study 2: Synthesis of β-Amino Acids

Research highlighted the transformation of borylated products into β-amino acids through Pd-catalyzed cross-coupling reactions, emphasizing BGB's role as a building block for biologically relevant compounds .

作用机制

Bis(neopentyl glycolato)diboron functions primarily as a reducing agent and a ligand. In reduction reactions, it donates electrons to the substrate, facilitating the reduction process. As a ligand, it coordinates with metal centers, stabilizing them and enabling various catalytic reactions .

相似化合物的比较

- Bis(pinacolato)diboron

- Bis(catecholato)diboron

- Bis(hexylene glycolato)diboron

- Tetrahydroxydiboron

Comparison:

- Bis(pinacolato)diboron: Similar in function but bis(neopentylglycolato)diboron is more efficient in the synthesis of hindered ortho-substituted arylboronic acids .

- Bis(catecholato)diboron: Both are used in Suzuki coupling, but bis(neopentylglycolato)diboron offers better solubility in organic solvents .

- Bis(hexylene glycolato)diboron: Similar applications but differs in the glycolato ligand structure .

- Tetrahydroxydiboron: Primarily used in different types of reduction reactions .

生物活性

Bis(neopentyl glycolato)diboron (BNEP) is a diboron compound recognized for its utility in organic synthesis, particularly as a boronating agent in various coupling reactions. It is structurally similar to bis(pinacolato)diboron but exhibits distinct biological and chemical properties that enhance its application in synthetic organic chemistry. This article explores the biological activity of BNEP, focusing on its mechanisms, applications, and comparative advantages.

- Chemical Formula: C₁₀H₂₀B₂O₄

- Molecular Weight: 225.89 g/mol

- CAS Number: 201733-56-4

- Melting Point: 180.5 - 184.5 °C

BNEP is characterized by its stability and ease of handling, making it suitable for various chemical transformations. Its structure includes two neopentyl glycolate moieties attached to a diboron core, which enhances its reactivity compared to other diboron compounds.

BNEP acts primarily as a boronating agent through palladium-catalyzed coupling reactions. The mechanism involves the formation of boronate esters, which can then undergo transmetalation to form arylboronic acids. Research indicates that BNEP is more efficient than bis(pinacolato)diboron for synthesizing hindered ortho-substituted arylboronic acids due to its superior hydrolysis rates .

1. Synthesis of Arylboronic Acids

BNEP has been extensively studied for its role in synthesizing arylboronic acids through cross-coupling reactions. A study demonstrated that BNEP could effectively couple with various electrophiles, yielding high product yields under optimized conditions . This property is particularly valuable in medicinal chemistry for developing pharmaceutical compounds.

2. Reactivity and Selectivity

Research shows that BNEP exhibits enhanced reactivity due to the increased electrophilicity of the boron center compared to other diboron reagents. In a comparative study, BNEP demonstrated significantly faster transmetalation rates than its counterparts, facilitating more efficient synthesis processes .

Case Study 1: Nickel-Catalyzed Reactions

A notable study explored the use of BNEP in nickel-catalyzed decarbonylative borylation reactions. The results indicated that BNEP could effectively react with carboxylic acid fluorides, producing aryl boronate esters with high yields (up to 90%) at elevated temperatures (115 °C). This reaction highlights BNEP's potential in forming complex organic structures efficiently .

Case Study 2: Hydrolysis Rates

Another investigation focused on the hydrolysis rates of neopentyl boronic esters derived from BNEP compared to pinacolato esters. The findings revealed that neopentyl boronates hydrolyzed more readily, which is advantageous for applications requiring rapid conversion to boronic acids .

Comparative Analysis

| Property/Compound | This compound | Bis(pinacolato)diboron |

|---|---|---|

| Hydrolysis Rate | Higher | Lower |

| Efficiency in Synthesis | More efficient | Less efficient |

| Reactivity with Electrophiles | Enhanced | Standard |

| Typical Applications | Arylboronic acid synthesis | General boronation |

常见问题

Basic Research Questions

Q. What is the structural and electronic configuration of B₂neop₂, and how does it compare to other diboron reagents?

B₂neop₂ consists of two boron atoms bridged by neopentyl glycolato ligands, forming a tetrahedral geometry. Its steric bulk arises from the neopentyl groups, which differentiate it from less hindered analogs like bis(pinacolato)diboron (B₂pin₂) or more Lewis-acidic bis(catecholato)diboron (B₂cat₂). X-ray crystallography confirms its B–B bond length (~1.7 Å) and ligand coordination, which influence reactivity in transmetalation and oxidative addition processes .

Q. What are the standard synthetic routes for B₂neop₂?

B₂neop₂ is commercially available but can be synthesized via reactions of neopentyl glycol with diborane (BH₃·THF) under inert conditions. A common protocol involves stoichiometric transesterification of tetrahydroxydiboron (B₂(OH)₄) with neopentyl glycol, yielding B₂neop₂ in >95% purity after recrystallization .

Q. What are the critical storage and handling protocols for B₂neop₂?

B₂neop₂ is hygroscopic and thermally stable up to 180°C. It should be stored under inert gas (N₂/Ar) at 0–10°C to prevent hydrolysis. Decomposition products include boron oxides and CO₂, necessitating strict moisture exclusion during reactions .

Advanced Research Questions

Q. How does B₂neop₂’s steric profile influence its transmetalation efficiency in cross-coupling reactions?

In Pd- or Ni-catalyzed Miyaura borylations, B₂neop₂’s bulky neopentyl groups accelerate transmetalation compared to B₂pin₂, as demonstrated by kinetic studies using ¹¹B NMR. However, this steric bulk complicates isolation of allylic boronate esters, which often decompose during silica gel chromatography. Conversion to potassium trifluoroborate salts (e.g., via KHF₂) stabilizes the products for downstream applications .

Q. Under what conditions does B₂neop₂ enable stereospecific borylation of allylic substrates?

In Ni-catalyzed borylation of allylic pivalates, B₂neop₂ achieves >80% yield under both stereoretentive (retaining configuration) and stereoinvertive (inverting configuration) conditions. Key factors include:

- Ligand choice : (R)-BINAP for enantioselectivity.

- Solvent : Dioxane or toluene for optimal catalyst stability.

- Base : KOAc to mitigate side reactions. Contradictory results with B₂hex₂ (lower yields under stereoinvertive conditions) highlight B₂neop₂’s unique balance of steric and electronic properties .

Q. Why does B₂neop₂ underperform in de-fluoroborylation compared to B₂pin₂?

In Ni-catalyzed C–F borylation of 1,3-difluorobenzene, B₂neop₂ yields only 32% product vs. 50% for B₂pin₂. This discrepancy arises from weaker Lewis acidity (due to electron-donating neopentyl groups), reducing electrophilic activation of the C–F bond. Computational studies (DFT) confirm higher energy barriers for B₂neop₂ in oxidative addition steps .

Q. How does B₂neop₂ interact with N-heterocyclic carbenes (NHCs) in bond activation?

B₂neop₂ undergoes B–B bond activation with NHCs at room temperature, forming stable adducts or ring-expanded products depending on NHC sterics. For example, IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) induces B–B cleavage at 25°C, while bulkier SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidene) requires heating. This reactivity is critical for designing frustrated Lewis pairs .

Q. What methodologies mitigate B₂neop₂’s decomposition during purification?

- Trifluoroborate conversion : Post-borylation treatment with KHF₂ stabilizes boronate esters (e.g., 84% yield of potassium trifluoroborate from allylic boronate).

- Avoiding silica gel : Use neutral alumina or direct solvent removal under reduced pressure.

- In situ derivatization : Immediate conversion to boronic acids or esters via transesterification .

Q. Data Contradictions and Resolution

Q. Why do some studies report divergent yields for B₂neop₂ in similar reactions?

Discrepancies arise from subtle differences in:

- Catalyst pre-activation : Pd(OAc)₂ vs. Ni(COD)₂.

- Solvent coordination : THF/MeOH mixtures enhance reducing power in photoinduced reactions but reduce Lewis acidity in de-fluoroborylation.

- Additives : CsOH·H₂O or methanol presence can shift reaction pathways .

Q. Methodological Best Practices

Q. How to optimize B₂neop₂ in photoinduced redox annulation?

Key conditions for synthesizing indoles from 2-nitroarylethanols:

- Catalyst : 20 mol% DIPEA.

- Reductant : 2.2 equiv. B₂neop₂.

- Solvent : THF/MeOH (8:1) under N₂.

- Light source : 400 nm LEDs (12 h, RT).

Avoid competing reductants like B₂cat₂, which favor N-hydroxyoxindole byproducts .

属性

IUPAC Name |

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20B2O4/c1-9(2)5-13-11(14-6-9)12-15-7-10(3,4)8-16-12/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNDJMCSXOXBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)B2OCC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370207 | |

| Record name | Bis(neopentyl glycolato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201733-56-4 | |

| Record name | Bis(neopentyl glycolato)diboron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201733-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201733564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(neopentyl glycolato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5,5',5'-tetramethyl-2,2'-bi-1,3,2-dioxaborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5,5',5'-TETRAMETHYL-2,2'-BI-1,3,2-DIOXABORINANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU2GUX2HET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。